Acyclovir L-Leucinate

説明

Synthesis Analysis

The synthesis of Acyclovir derivatives like Acyclovir L-Leucinate often involves the formation of amino acid esters. For instance, the synthesis of various amino acid esters of Acyclovir has been studied, demonstrating the involvement of stereoselective transporters and suggesting the potential for improved pharmacokinetic properties (Beauchamp et al., 1992).

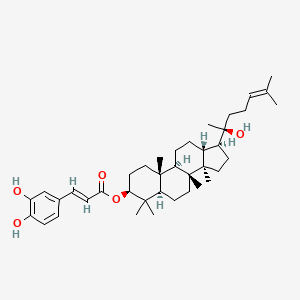

Molecular Structure Analysis

The molecular structure of this compound is characterized by its acyclic nucleoside analog form, which is crucial for its antiviral activity. The molecular structure determines its interaction with viral enzymes and its subsequent antiviral action.

Chemical Reactions and Properties

Acyclovir undergoes phosphorylation by viral kinases to become active against viruses. This property is central to its mechanism of action, as seen in the phosphorylation and subsequent inhibition of viral DNA polymerases (Elion, 1983). The modifications on the heterocyclic base of Acyclovir, like in this compound, affect its antiviral properties and interactions with enzymes (Beauchamp et al., 1985).

Physical Properties Analysis

The physical properties of Acyclovir and its derivatives, including solubility, crystal structure, and stability, are critical for their formulation and efficacy. Studies have explored the cocrystallization and amorphization of Acyclovir to improve its physical properties, such as dissolution rate and transdermal absorption (Masuda et al., 2012).

Chemical Properties Analysis

Acyclovir's chemical properties, such as its ability to undergo biotransformation in the presence of activated sludge and its oxidation with ozone, are important for understanding its environmental impact and degradation pathways (Prasse et al., 2011; 2012). These properties are crucial for determining the appropriate disposal and environmental safety of Acyclovir derivatives.

科学的研究の応用

Antiviral Mechanisms and Applications

- HIV Inhibition : Acyclovir has been observed to directly inhibit HIV infection, a finding attributed to its impact on HIV reverse transcriptase. The drug competes with dGTP for incorporation into DNA, offering a potential lead for new HIV treatments despite concerns regarding the emergence of resistant mutants (McMahon et al., 2008).

Drug Delivery Enhancements

Solid Lipid Nanoparticles (SLNs) : Acyclovir-loaded SLNs have shown superior oral bioavailability compared to conventional acyclovir formulations. This indicates a promising alternative for enhancing the drug's bioavailability through a nanoparticulate drug delivery system (Hassan et al., 2020).

Nanosuspensions : Formulating acyclovir into nanosuspensions has been demonstrated to increase oral bioavailability. This method involves the preparation of nanosuspensions through precipitation-ultra sonication, offering a potential route to enhance the therapeutic efficacy of acyclovir (Bhalekar et al., 2014).

Polypseudorotaxanes : The use of Pluronic® F127 with combinations of α- and β-Cyclodextrins has been explored for the topical formulation of acyclovir. This approach aims to improve acyclovir solubilization and controlled release, suggesting a valuable strategy to enhance the drug's antiviral performance (Di Donato et al., 2020).

PEGylated Lipid Polymeric Nanoparticles : A study focused on encapsulating acyclovir in lipid polymeric nanoparticles to improve its controlled release and permeability. This formulation showed promising results in sustaining drug release and improving bioavailability, pointing towards an effective oral delivery vehicle for acyclovir (Mahmood et al., 2020).

Safety and Hazards

Acyclovir is generally safe, but people who have kidney disease or are pregnant or breastfeeding should consult a healthcare provider before taking acyclovir . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. Moderate to severe irritant to the skin and eyes .

将来の方向性

Acyclovir remains the gold standard in the treatment of herpes virus infections, mainly due to the emerging of the new delivery systems improving considerably its bioavailability. The analogues of acyclovir, especially their esters, characterized by significantly higher bioavailability and safety, may gradually replace acyclovir in selected applications .

作用機序

Target of Action

Acyclovir, the active compound in Acyclovir L-Leucinate, is a guanosine analog that selectively inhibits the replication of herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV) . The primary targets of Acyclovir are the viral thymidine kinase and the viral DNA polymerase .

Mode of Action

After intracellular uptake, Acyclovir is converted to acyclovir monophosphate by virally-encoded thymidine kinase . The monophosphate derivative is subsequently converted to acyclovir triphosphate by cellular enzymes . Acyclovir triphosphate competitively inhibits viral DNA polymerase by acting as an analog to deoxyguanosine triphosphate (dGTP) . Incorporation of acyclovir triphosphate into DNA results in chain termination since the absence of a 3’ hydroxyl group prevents the attachment of additional nucleosides .

Biochemical Pathways

The biochemical pathway of Acyclovir involves its conversion from monophosphate to diphosphate form by guanylate kinase, and then to the triphosphate form by nucleoside diphosphate kinase, pyruvate kinase, creatine kinase, phosphoglycerate . Acyclovir triphosphate then inhibits viral DNA polymerase and terminates the growing viral DNA chain .

Pharmacokinetics

Acyclovir is absorbed slowly, variably, and incompletely after oral administration . The bioavailability of oral acyclovir is low and decreases with increasing dosage . The drug is distributed into all tissues, with concentrations in the kidney being the highest and in central nervous tissue the lowest . Acyclovir is eliminated mainly via the kidney by glomerular filtration and renal tubular secretion . A small percentage of the dose is oxidized to 9-carboxymethoxy methylguanine, which is the only significant metabolite of acyclovir in humans .

Result of Action

The result of Acyclovir’s action is the inhibition of the replication of herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV) . This leads to the treatment of herpes simplex, varicella zoster, herpes zoster, herpes labialis, and acute herpetic keratitis .

Action Environment

The effect of Acyclovir therapy is maximized by early initiation of treatment . The drug is excreted primarily by the kidney, which may require smaller doses in patients with decreased kidney function . Environmental factors such as the patient’s renal function and the timing of treatment initiation can influence the compound’s action, efficacy, and stability .

特性

IUPAC Name |

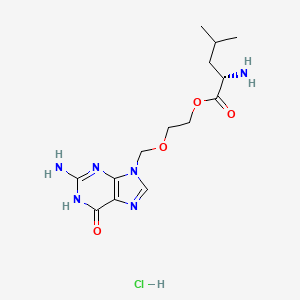

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-amino-4-methylpentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N6O4.ClH/c1-8(2)5-9(15)13(22)24-4-3-23-7-20-6-17-10-11(20)18-14(16)19-12(10)21;/h6,8-9H,3-5,7,15H2,1-2H3,(H3,16,18,19,21);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMIOIPFRXOSEP-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746959 | |

| Record name | 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]ethyl L-leucinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142963-69-7 | |

| Record name | 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]ethyl L-leucinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one](/img/structure/B1149339.png)

![(4'-(Hexyloxy)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1149353.png)